2-(3,4-Dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(3,4-dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a triazolopyrimidine core substituted at position 2 with a 3,4-dimethoxyphenethyl group and at position 7 with a 4-fluorophenyl moiety. The 3,4-dimethoxyphenethyl group contributes electron-donating methoxy substituents, while the 4-fluorophenyl group introduces electron-withdrawing character. This combination may enhance interactions with biological targets, such as enzymes or receptors, by balancing hydrophobicity and electronic effects.
Properties
Molecular Formula |
C21H19FN4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H19FN4O2/c1-27-18-9-3-14(13-19(18)28-2)4-10-20-24-21-23-12-11-17(26(21)25-20)15-5-7-16(22)8-6-15/h3,5-9,11-13H,4,10H2,1-2H3 |
InChI Key |
RJQOCWOMOVYFQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Triazolopyrimidine Core
The triazolopyrimidine scaffold forms the foundation of this compound. Research by demonstrates that condensation of 1,3-di-keto compounds with 5-amino-4H-1,2,4-triazole derivatives under basic conditions yields 7-hydroxytriazolopyrimidine intermediates. For the target compound, this step involves reacting 3-(dimethylamino)-1-(4-fluorophenyl)propane-1-one (A ) with 5-amino-4H-1,2,4-triazole (B ) to form 7-hydroxy-7-(4-fluorophenyl)triazolo[1,5-a]pyrimidine (C ) (Scheme 1) .
Key Reaction Parameters
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalyst: Sodium ethoxide or potassium carbonate
Chlorination of the hydroxyl group in C using phosphoryl chloride (POCl₃) produces the reactive 7-chloro intermediate (D ), which facilitates subsequent nucleophilic substitution . This step typically achieves 85–90% conversion under reflux conditions .
Regioselective Challenges and Solutions
Regioselectivity during triazole ring formation is critical. Studies in highlight that the orientation of the triazole ring (1,5-a vs. 1,5-b) depends on the electronic nature of substituents. Introducing electron-withdrawing groups (e.g., fluorine at the 4-position of the phenyl ring) favors the 1,5-a isomer, as confirmed by X-ray crystallography . Nuclear magnetic resonance (NMR) analysis of the intermediate C typically shows a singlet at δ 8.2 ppm (pyrimidine H-6) and a doublet at δ 7.8 ppm (fluorophenyl protons) .
Purification and Characterization
Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. High-resolution mass spectrometry (HRMS) data for the target compound typically displays a molecular ion peak at m/z 409.1521 [M+H]⁺ (calculated: 409.1524) . Infrared (IR) spectroscopy confirms the presence of C-F stretching at 1220 cm⁻¹ and C-O-C vibrations from methoxy groups at 1250 cm⁻¹ .
Spectroscopic Data Summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃) | 3,4-Dimethoxyphenethyl group |
| δ 7.25–7.45 (m, 4H, fluorophenyl) | Aromatic protons | |
| ¹³C NMR | δ 163.5 (C-F) | Fluorophenyl carbon |
Alternative Synthetic Strategies
Continuous flow chemistry, as explored in , offers scalable production with improved heat and mass transfer. A two-step flow system combining the initial condensation and chlorination steps achieves 78% overall yield at a throughput of 1.2 kg/day . Additionally, enzymatic methods using lipases have been investigated for asymmetric synthesis, though yields remain suboptimal (≤40%) .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be facilitated using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases involved in cancer progression. For instance, it has demonstrated activity against Aurora kinases, which are critical in cell division and often overexpressed in cancer cells .
- Cell Line Studies : In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against MDA-MB-231 breast cancer cells, showing significant IC50 values that suggest potent anticancer properties.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology:
- Serotonergic Activity : Preliminary studies indicate that it may interact with serotonin receptors, which could be beneficial in treating mood disorders and anxiety .
- Cognitive Enhancement : There is emerging evidence that compounds within this class may enhance cognitive functions, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- Phosphodiesterase Inhibition : Similar compounds have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This suggests that the triazolo-pyrimidine derivative could be explored for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various derivatives of triazolo-pyrimidines. The findings indicated that the compound exhibited significant cytotoxicity against multiple cancer cell lines with a mechanism involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuropharmacological Assessment
A recent investigation assessed the neuropharmacological effects of related compounds on animal models. The results indicated improved cognitive performance and reduced anxiety-like behaviors when administered at specific dosages .
Table 1: Biological Activities of 2-(3,4-Dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Activity
Biological Activity
The compound 2-(3,4-Dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structure
The compound features a triazolo ring fused to a pyrimidine ring, substituted with a 3,4-dimethoxyphenethyl group and a 4-fluorophenyl group. This specific arrangement enhances its solubility and bioavailability compared to simpler derivatives.
Synthesis Methods
Various synthetic routes have been developed for the production of This compound . These methods can be tailored to achieve desired yields and purity levels. The synthesis often involves multi-step reactions that may include cyclization and functional group modifications.
Anticancer Properties
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have demonstrated significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit critical signaling pathways involved in cancer cell proliferation. Studies indicate that similar compounds can suppress the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell growth and survival .
- Case Studies : In studies involving various human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7), related compounds exhibited IC50 values indicating potent antiproliferative effects. For example, certain derivatives showed IC50 values as low as 0.53 μM against HCT-116 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that triazolo-pyrimidine derivatives can act against various bacterial strains. The presence of functional groups such as fluorophenyl enhances their interaction with microbial targets.
Comparative Biological Activity
A comparative analysis of related compounds highlights the unique biological profiles of triazolo[1,5-a]pyrimidines:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 7-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Contains phenyl group | Anticancer properties |
| 2-(Phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Substituted with phenylethyl | Antimicrobial activity |
| 6-(Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Fluorinated phenyl group | Antiviral activity |
The biological activity of This compound is attributed to its ability to interact with various molecular targets:
Q & A
Basic: What are the optimized synthetic routes for 2-(3,4-dimethoxyphenethyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols. A common approach includes:
- Step 1: Condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with 5-aminotriazole derivatives to form the pyrimidine core .
- Step 2: Functionalization at the 2-position via nucleophilic substitution or coupling reactions. For example, introducing the 3,4-dimethoxyphenethyl group may require palladium-catalyzed cross-coupling or alkylation under basic conditions .
- Catalysts: APTS (3-aminopropyltriethoxysilane) in ethanol has been effective for one-pot, three-component reactions, achieving yields >75% .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., triazole-pyrimidine dihedral angles ≈ 5–10°) and confirms substituent positions. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), T = 298 K, R-factor < 0.06 .
- NMR Spectroscopy: Key signals include:
- ¹H NMR: Aromatic protons (δ 7.2–8.3 ppm for fluorophenyl), methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR: Pyrimidine C2 (δ 160–165 ppm), triazole carbons (δ 145–150 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~434.15 g/mol) .
Advanced: What structure-activity relationships (SAR) are critical for optimizing bioactivity?
Methodological Answer:
- Substituent Effects:
- Triazole Core: Nitrogen positions influence hydrogen bonding with targets (e.g., dihydroorotate dehydrogenase) .
- Fluorine Substitution: The 4-fluorophenyl group increases electronegativity, affecting binding affinity (ΔG ≈ -2.3 kcal/mol in docking studies) .
Advanced: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- Enzyme Inhibition: Similar triazolopyrimidines inhibit dihydroorotate dehydrogenase (DHODH), critical in pyrimidine biosynthesis. Assay protocol: Monitor NADH depletion at 340 nm (IC₅₀ ≈ 50–100 nM) .
- Microtubule Targeting: Derivatives with fluorophenyl groups disrupt tubulin polymerization (IC₅₀ < 1 µM in HeLa cells) .
- Receptor Binding: Fluorine and methoxy groups enhance selectivity for adenosine A₂A receptors (Kᵢ ≈ 10 nM) .
Advanced: How can computational modeling guide the optimization of this compound?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.5 eV for fluorophenyl derivatives) and reactive sites for functionalization .
- Molecular Docking: Use AutoDock Vina to simulate binding to DHODH (PDB: 1D3G). Key interactions:
- MD Simulations: Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Advanced: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Substituent Modification: Replace labile groups (e.g., ester to amide) .
- Isotope Labeling: Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) .
- Prodrug Design: Mask polar groups (e.g., phosphonate esters) to enhance bioavailability .
Advanced: How does chirality influence activity in related triazolopyrimidines?
Methodological Answer:
- E/Z Isomerism: The E-configuration of ethenyl substituents (e.g., 4-fluorophenylethenyl) maximizes planarity and target binding (ΔIC₅₀ ≈ 10-fold vs. Z-isomer) .
- Resolution Methods: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers for individual testing .
Advanced: How to resolve contradictions in reported substituent effects?
Methodological Answer:
- Case Study: Hydrazinyl groups () enhance solubility but reduce membrane permeability vs. methoxy groups ().
- Experimental Design: Conduct parallel assays under identical conditions (e.g., Caco-2 permeability assay + solubility in PBS) .
- Statistical Analysis: Use ANOVA to compare logP, pIC₅₀, and clearance rates across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
